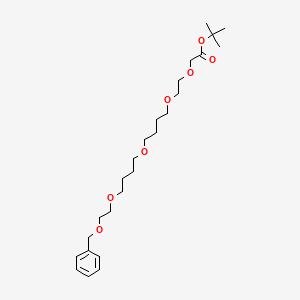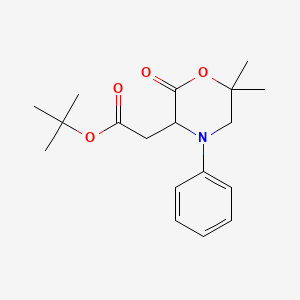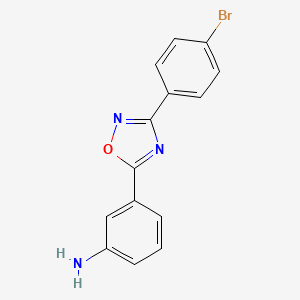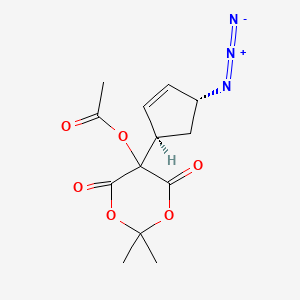
p-Methylsulfonyl dibromotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methylsulfonyl dibromotoluene: is an organic compound characterized by the presence of a methylsulfonyl group and two bromine atoms attached to a toluene ring. This compound is significant in various chemical syntheses and industrial applications due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The traditional preparation of p-methylsulfonyl dibromotoluene involves the use of p-methylsulfonyl toluene as the starting material. Bromine is used as the oxidant in this process. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the toluene ring .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous flow processes. This method involves the use of molten p-methylsulfonyl toluene and liquid bromine as raw materials. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: p-Methylsulfonyl dibromotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-methylsulfonyl benzaldehyde.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dehalogenated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine is commonly used as the oxidant.
Reduction: Reducing agents such as hydrobromic acid or sulfuric acid are employed.
Substitution: Various nucleophiles can be used to replace the bromine atoms.
Major Products Formed:
Oxidation: p-Methylsulfonyl benzaldehyde.
Reduction: Dehalogenated derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Methylsulfonyl dibromotoluene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .
Biology and Medicine: The compound serves as a precursor in the synthesis of pharmaceutical intermediates, such as p-methylsulfonyl benzaldehyde, which is used in the production of broad-spectrum antibiotics like thiamphenicol .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and additives. Its unique properties make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of p-methylsulfonyl dibromotoluene involves its reactivity with various reagents. The bromine atoms and the methylsulfonyl group play crucial roles in its chemical behavior. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the electron-withdrawing nature of the methylsulfonyl group, which enhances the reactivity of the bromine atoms .
Vergleich Mit ähnlichen Verbindungen
- p-Bromophenylsulfonyl azide
- p-Tolylsulfonyl azide
- Methylsulfonyl azide
Comparison: p-Methylsulfonyl dibromotoluene is unique due to the presence of both bromine atoms and a methylsulfonyl group on the toluene ring. This combination imparts distinct reactivity compared to other similar compounds. For instance, p-bromophenylsulfonyl azide and p-tolylsulfonyl azide contain azide groups, which lead to different chemical behaviors and applications .
Eigenschaften
Molekularformel |
C8H8Br2O2S |
|---|---|
Molekulargewicht |
328.02 g/mol |
IUPAC-Name |
1,3-dibromo-2-methyl-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8Br2O2S/c1-5-7(9)3-6(4-8(5)10)13(2,11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
NCDHFCQESWRASU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)

![[(8S,9R,10S,11S,13S,14S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B11827886.png)


![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
![phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B11827910.png)


![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)

![(1S,3aS,3bR,7S,9aR,9bS,11aS)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B11827943.png)
![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)
